2-Bromo-N-1-naphthylbutanamide
Overview
Description
2-Bromo-N-1-naphthylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of a butanamide chain, with a naphthyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-1-naphthylbutanamide typically involves a multi-step process. One common method starts with the bromination of butanamide to introduce the bromine atom at the second carbon position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 2-bromobutanamide is then reacted with 1-naphthylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-1-naphthylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination step.
Benzoyl Peroxide: Acts as a radical initiator in the bromination reaction.
Strong Acids/Bases: Utilized in hydrolysis reactions to break the amide bond.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Amines: Formed through hydrolysis of the amide bond.
Scientific Research Applications
2-Bromo-N-1-naphthylbutanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-1-naphthylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Bromosuccinimide (NBS): A brominating agent used in similar synthetic reactions.
2-Bromobutanamide: A precursor in the synthesis of 2-Bromo-N-1-naphthylbutanamide.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a naphthyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-N-naphthalen-1-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-12(15)14(17)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOBXXIMGPWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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